![molecular formula C16H18ClN3O2S B5774147 1-[(4-chlorophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5774147.png)
1-[(4-chlorophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine
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Overview
Description
This compound is a small molecule . It belongs to the class of organic compounds known as styrenes, which are organic compounds containing an ethenylbenzene moiety .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 2-substituted chiral piperazines was achieved via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Molecular Structure Analysis
The molecular formula of this compound is C23H29ClN4O2S . Its average weight is 461.02 and its monoisotopic mass is 460.169974589 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 269.60 . Its empirical formula is C10H13ClN2 · 2HCl . The compound is in powder form .Scientific Research Applications
Anti-Allergic Applications
One of the primary applications of piperazine derivatives is in the treatment of allergic reactions. A study has shown that certain derivatives of 1-[(4-chlorophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine have exhibited significant in vivo anti-allergic activities . These compounds were tested for their effectiveness against allergic asthma and allergic itching, with some showing stronger potency than the control drug levocetirizine.
Pharmacophore Development
The pharmacophore of piperazine derivatives, which includes 1-[(4-chlorophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine , is often used in the development of new drugs. The pharmacophore diphenylmethylpiperazine is common among piperazine drugs, and modifications to this core structure can lead to compounds with enhanced activities and fewer side effects .
Anti-Inflammatory Activities
Piperazine derivatives are associated with anti-inflammatory properties. Some studies suggest that the sulfonamide group in compounds like 1-[(4-chlorophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine may produce a synergistic action with the pharmacophore of levocetirizine, potentially leading to more potent anti-inflammatory effects .
Interaction with H1 Receptors
These compounds are known to interact with H1 receptors, which play a crucial role in allergic reactions. Piperazine derivatives have a higher affinity to H1 receptors than histamine, which is the primary mediator of allergic symptoms. By blocking these receptors, piperazine derivatives can prevent or alleviate allergy symptoms .
Potential Role in Coagulation
Although not extensively studied, there is some indication that piperazine derivatives might interact with coagulation factors. For instance, DrugBank mentions a piperazine compound with a potential mechanism of action involving coagulation factor X . However, further research is needed to establish the role of 1-[(4-chlorophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine in this context.
Safety and Hazards
properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-(pyridin-2-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S/c17-14-4-6-16(7-5-14)23(21,22)20-11-9-19(10-12-20)13-15-3-1-2-8-18-15/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOQLHXPVHHZCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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